Butachlor-d13

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

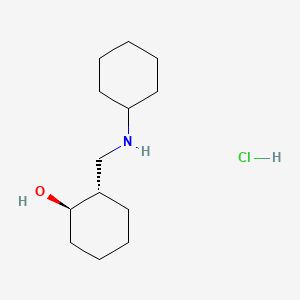

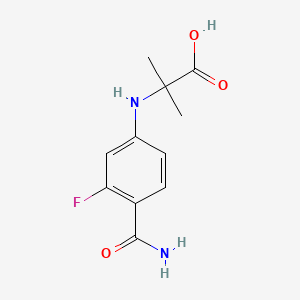

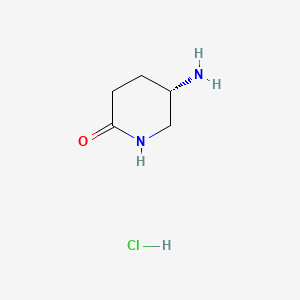

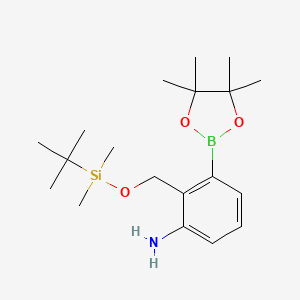

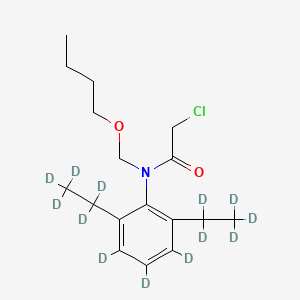

Butachlor-d13 is a reference standard with the CAS number 1632119-31-3 . It is used for unparalleled analytical testing within the food and beverage sector . The empirical formula is C17D13H13ClNO2 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string[2H]c1c ( [2H])c (c (N (COCCCC)C (=O)CCl)c (c1 [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H]) [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H]) [2H] .

Applications De Recherche Scientifique

Sciences de l'environnement

Butachlor-d13: est utilisé en sciences de l'environnement pour étudier l'impact des herbicides sur les écosystèmes. Il est particulièrement utile pour suivre le destin environnemental du butachlor, car sa forme deutérée peut être distinguée des composés naturels . Les chercheurs l'utilisent pour surveiller la dégradation du butachlor et pour comprendre ses effets environnementaux à long terme, tels que l'adsorption du sol, la contamination de l'eau et l'impact sur les espèces non ciblées .

Agriculture

En agriculture, This compound sert de référence pour garantir la qualité et la sécurité des produits agricoles. Il aide à la quantification des résidus d'herbicides dans les cultures, ce qui est crucial pour respecter les normes et les réglementations en matière de sécurité alimentaire . Ce composé contribue au développement de meilleures formulations d'herbicides qui sont efficaces tout en minimisant l'impact environnemental .

Chimie analytique

This compound: est largement utilisé comme étalon analytique en chromatographie et en spectrométrie de masse. Son marquage isotopique stable permet une étalonnage précis et une analyse quantitative du butachlor dans divers échantillons, améliorant la précision des essais chimiques et de la surveillance environnementale .

Toxicologie

Dans les études toxicologiques, This compound est un outil essentiel pour comprendre les effets toxiques du butachlor. Il est utilisé dans des études contrôlées pour évaluer le risque qu'il représente pour l'homme et la faune, et pour élaborer des directives de sécurité concernant son utilisation . La version deutérée permet de différencier les effets de l'herbicide des autres variables dans les échantillons biologiques.

Biodégradation

This compound: joue un rôle clé dans l'étude de la dégradation microbienne. Il aide les scientifiques à identifier les micro-organismes capables de dégrader le butachlor, à comprendre les voies enzymatiques impliquées et à développer des stratégies de biorémediation pour nettoyer les sites contaminés par le butachlor .

Pharmacologie

En pharmacologie, This compound est utilisé pour étudier la bioaccumulation et la biotransformation du butachlor dans les organismes vivants. Il aide à comprendre comment le butachlor est métabolisé et distribué dans les tissus, ce qui est essentiel pour évaluer sa pharmacocinétique et ses risques potentiels pour la santé .

Science des matériaux

This compound: est utilisé en science des matériaux pour explorer l'interaction entre les herbicides et les nouveaux matériaux, tels que les microplastiques. Il aide à évaluer la capacité d'adsorption et l'efficacité d'élimination de ces matériaux, ce qui peut conduire au développement de technologies de filtration innovantes .

Biochimie

En biochimie, This compound est important pour étudier les mécanismes moléculaires de l'action du butachlor et ses effets sur les voies biochimiques. <a data-citationid="8ad3337a-dcbc-332d-a05

Mécanisme D'action

Target of Action

Butachlor-d13, also known as Butachlor, is a pre-emergence herbicide that primarily targets the development of plant tissues . It acts by inhibiting the elongase responsible for the elongation of very long-chain fatty acids and the geranylgeranyl pyrophosphate cyclization enzymes .

Mode of Action

This compound operates by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes . This inhibition disrupts early plant development, effectively reducing the number of weeds and positively impacting crops .

Biochemical Pathways

The biochemical pathways affected by this compound involve the inhibition of lipid, alcohol, fatty acid, protein, isoprenoid, and flavonoid biosynthesis . This inhibition disrupts the normal growth and development of plants, particularly weeds. The degradation of this compound in the environment is primarily mediated by microorganisms .

Pharmacokinetics

A highly selective and sensitive ultra-performance liquid chromatography-tandem mass spectrometry method based on the tandem mass spectrometry cubed technique has been developed to determine butachlor in a biological matrix .

Result of Action

The primary result of this compound’s action is the effective reduction of weed populations in agricultural settings . It has been found to be toxic to non-target organisms, including aquatic and terrestrial animals, and humans . Therefore, the safety of this compound should be considered when it is used as a herbicide .

Action Environment

This compound can enter the water environment through multiple channels and cause pollution . Its presence in large quantities in the water environment can lead to environmental problems . Factors such as pH, salt ion concentration, and aging can influence the adsorption behavior between microplastics and this compound . Aging experiments show that the carrier effect of the original materials was higher than the adsorption capacity of hydrogen peroxide and microplastics after acid aging .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Butachlor-d13 plays a significant role in biochemical reactions, particularly in the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. This compound interacts with various enzymes and proteins involved in the lipid metabolism pathway. Key enzymes that this compound interacts with include ferredoxin, reductase, debutoxylase, and catechol 1,2 dioxygenase . These interactions inhibit the elongation of VLCFAs, thereby disrupting the synthesis of essential lipids required for cell membrane integrity and function.

Cellular Effects

This compound affects various types of cells and cellular processes. In plant cells, it inhibits cell division and elongation by disrupting the synthesis of VLCFAs. This leads to stunted growth and eventual death of the target weeds. In animal cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress and apoptosis in certain cell types, thereby affecting overall cell viability and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. This compound binds to the active sites of enzymes involved in VLCFA biosynthesis, such as ferredoxin and reductase, inhibiting their activity. This inhibition leads to a decrease in VLCFA levels, which are crucial for the formation of cell membranes and other lipid structures. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways that regulate lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions, but it can degrade over extended periods. Studies have shown that this compound can have long-term effects on cellular function, including persistent inhibition of VLCFA biosynthesis and prolonged oxidative stress. These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term impact on cellular health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild inhibition of VLCFA biosynthesis without significant toxic effects. At higher doses, this compound can induce severe oxidative stress, apoptosis, and tissue damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, including hepatotoxicity and nephrotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound is metabolized by enzymes such as debutoxylase and catechol 1,2 dioxygenase, leading to the formation of various metabolites. These metabolic pathways can affect the overall metabolic flux and levels of key metabolites in the cell. The interaction of this compound with cofactors such as NADPH is also crucial for its metabolic processing .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The localization and accumulation of this compound within specific tissues can influence its overall activity and function. For example, the compound may accumulate in the liver and kidneys, leading to localized toxic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum, where it exerts its inhibitory effects on VLCFA biosynthesis. This localization is essential for the compound’s ability to disrupt lipid metabolism and induce cellular stress .

Propriétés

IUPAC Name |

N-(butoxymethyl)-2-chloro-N-[3,4,5-trideuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO2/c1-4-7-11-21-13-19(16(20)12-18)17-14(5-2)9-8-10-15(17)6-3/h8-10H,4-7,11-13H2,1-3H3/i2D3,3D3,5D2,6D2,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPHPIREJKHECO-HEVVEWBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCN(C1=C(C=CC=C1CC)CC)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(COCCCC)C(=O)CCl)C([2H])([2H])C([2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.